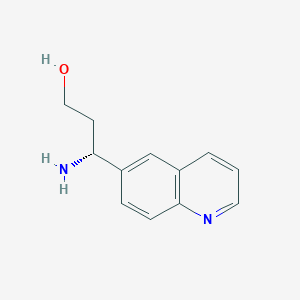

(3R)-3-Amino-3-(6-quinolyl)propan-1-OL

Description

(3R)-3-Amino-3-(6-quinolyl)propan-1-OL is a chiral amino alcohol derivative featuring a quinoline moiety. Quinoline-based compounds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(3R)-3-amino-3-quinolin-6-ylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c13-11(5-7-15)9-3-4-12-10(8-9)2-1-6-14-12/h1-4,6,8,11,15H,5,7,13H2/t11-/m1/s1 |

InChI Key |

DARYKJYXTYGLPD-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)[C@@H](CCO)N)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(CCO)N)N=C1 |

Origin of Product |

United States |

Biological Activity

(3R)-3-Amino-3-(6-quinolyl)propan-1-OL, a compound featuring a chiral amino acid structure with a quinoline moiety, has garnered attention for its potential biological activities. This article reviews its biological mechanisms, relevant case studies, and research findings to provide a comprehensive understanding of its pharmacological implications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 6-quinolyl group attached to a propanol backbone. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of (3R)-3-Amino-3-(6-quinolyl)propan-1-OL is primarily attributed to its interactions with various receptors and enzymes:

1. Receptor Interaction:

- The quinoline moiety allows for binding to specific receptors in the central nervous system (CNS), particularly NMDA receptors. This interaction may modulate neurotransmission, potentially leading to neuroprotective effects or alterations in synaptic plasticity.

2. Enzyme Inhibition:

- The compound may inhibit enzymes involved in neurotransmitter metabolism, affecting levels of critical neurotransmitters such as glutamate. This mechanism suggests potential applications in treating neurological disorders.

Biological Activity Summary

The following table summarizes the biological activities associated with (3R)-3-Amino-3-(6-quinolyl)propan-1-OL based on existing literature:

| Activity | Description | Reference |

|---|---|---|

| NMDA Receptor Modulation | Potential antagonist effects leading to neuroprotective outcomes | |

| Enzyme Inhibition | Inhibition of glutamate metabolism impacting CNS function | |

| Anticancer Activity | Modifications could yield cytotoxic agents against certain cancer cell lines |

Case Study 1: Neuroprotective Effects

Research has demonstrated that compounds similar to (3R)-3-Amino-3-(6-quinolyl)propan-1-OL exhibit neuroprotective properties by modulating NMDA receptor activity. For instance, studies indicate that these compounds can reduce excitotoxicity in neuronal cultures, suggesting their potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Anticancer Properties

Investigations into related quinoline derivatives have shown promising results against various cancer cell lines. For example, modifications to the structure of quinoline-based compounds have resulted in enhanced cytotoxicity against colon cancer cells. This suggests that (3R)-3-Amino-3-(6-quinolyl)propan-1-OL could be explored further for its anticancer potential.

Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to (3R)-3-Amino-3-(6-quinolyl)propan-1-OL:

- Neuropharmacology: The interaction with NMDA receptors has been linked to improved cognitive functions in animal models, indicating potential therapeutic applications in cognitive impairments.

- Cancer Research: Structural modifications have been shown to enhance the selectivity and potency against cancer cells, highlighting the need for further exploration into its anticancer applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

While both compounds share a propanol backbone, their functional groups and scaffolds differ significantly, leading to divergent physicochemical and biological properties. Below is a comparative analysis based on the available

Table 1: Structural and Physicochemical Comparison

Key Differences:

Stereochemistry : The chiral center in the target compound may influence its binding to biological targets, whereas 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol lacks stereochemical complexity .

Research Findings and Limitations

- Triazole Compound Insights: The triazole derivative’s FTIR and NMR data confirm its structure, with LC-MS showing 100% UV purity and m/z 158 ([M+H]⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.